

Unveiling the Molecular Architecture: A Spectroscopic Guide to Diethylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethylene glycol dibenzoate

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This technical guide provides an in-depth analysis of the spectroscopic data for **diethylene glycol dibenzoate**, a compound of interest in various industrial and pharmaceutical applications. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **diethylene glycol dibenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.05	Multiplet	4H	Aromatic Protons (ortho to C=O)
~7.55	Multiplet	2H	Aromatic Protons (para to C=O)
~7.44	Multiplet	4H	Aromatic Protons (meta to C=O)
~4.50	Triplet	4H	-O-CH ₂ -CH ₂ -O-C=O
~3.88	Triplet	4H	-O-CH ₂ -CH ₂ -O-C=O

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~166.5	C=O (Ester Carbonyl)
~133.0	Aromatic C (para to C=O)
~130.0	Aromatic C (ipso to C=O)
~129.5	Aromatic C (ortho to C=O)
~128.4	Aromatic C (meta to C=O)
~69.2	-O-CH ₂ -CH ₂ -O-C=O
~63.6	-O-CH ₂ -CH ₂ -O-C=O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3100-3000	Medium	Aromatic C-H Stretch
3000-2850	Medium	Aliphatic C-H Stretch
1725-1705	Strong	C=O (Ester) Stretch
1600-1450	Medium-Strong	Aromatic C=C Stretch
1300-1000	Strong	C-O (Ester) Stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
314.1	Moderate	[M] ⁺ (Molecular Ion)
149	High	[C ₈ H ₅ O ₃] ⁺
105	Very High	[C ₇ H ₅ O] ⁺ (Benzoyl Cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl Cation)
45	Moderate	[C ₂ H ₅ O] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 20-30 mg of **diethylene glycol dibenzoate** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred into a clean, dry 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

^1H and ^{13}C NMR Data Acquisition:

- The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
- For ^1H NMR, the spectral width is set to approximately 16 ppm, with a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is used. The spectral width is set to approximately 220 ppm, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) are acquired due to the lower natural abundance of the ^{13}C isotope.
- The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation:

- A drop of neat **diethylene glycol dibenzoate** (as it is a viscous liquid) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, for transmission IR, a thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[1\]](#)

FT-IR Data Acquisition:

- A background spectrum of the empty ATR crystal or clean salt plates is recorded.
- The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.
- The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

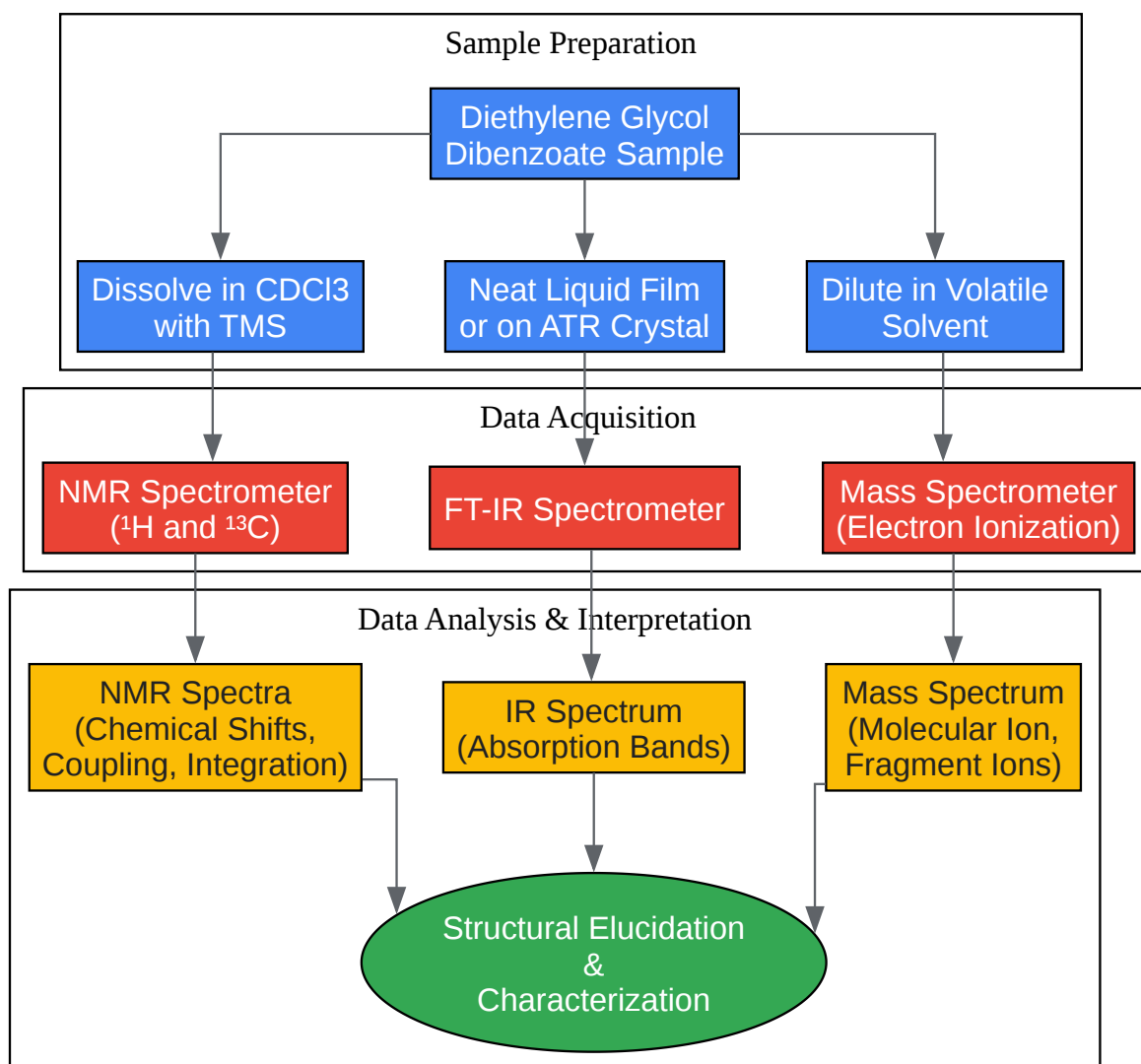
- A dilute solution of **diethylene glycol dibenzoate** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
- Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[2]

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **diethylene glycol dibenzoate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive picture of the molecular structure of **diethylene glycol dibenzoate**.

- ^1H NMR: The distinct signals in the aromatic region are characteristic of a substituted benzene ring. The two triplets in the aliphatic region, each integrating to 4 protons, confirm the presence of the two equivalent ethylene glycol units. The downfield shift of the triplet at ~ 4.50 ppm is due to the deshielding effect of the adjacent ester carbonyl group.
- ^{13}C NMR: The signal at ~ 166.5 ppm is indicative of an ester carbonyl carbon. The multiple signals in the aromatic region correspond to the different carbon environments in the benzoate rings. The two signals in the aliphatic region confirm the two non-equivalent methylene carbons in the diethylene glycol backbone.
- IR Spectroscopy: The strong absorption band in the region of $1725\text{--}1705\text{ cm}^{-1}$ is a classic indicator of the $\text{C}=\text{O}$ stretching vibration of an ester functional group. The presence of both aromatic and aliphatic C-H stretching bands, along with the strong C-O stretching band, further supports the proposed structure.
- Mass Spectrometry: The observation of a molecular ion peak at m/z 314.1 corresponds to the molecular weight of **diethylene glycol dibenzoate** ($\text{C}_{18}\text{H}_{18}\text{O}_5$).^[3] The prominent fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) are characteristic fragmentation patterns for benzoate esters, providing strong evidence for the presence of the benzoyl groups in the molecule.^[3] The fragment at m/z 149 is also a common fragment observed in the mass spectra of phthalates and related compounds.

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- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Guide to Diethylene Glycol Dibenzoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031904#diethylene-glycol-dibenzoate-spectroscopic-data-analysis-nmr-ir-mass-spec>]

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